![molecular formula C27H22N2O2S B2989621 3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223904-24-2](/img/structure/B2989621.png)
3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienoquinoline compounds are a class of organic compounds that contain a thienoquinoline moiety, which is a fused ring system involving a thiophene and a quinoline . They are known to exhibit a variety of biological activities and are used in the development of pharmaceuticals and organic light-emitting diodes .
Molecular Structure Analysis
Thienoquinoline derivatives have a planar molecular structure due to the conjugation of the thiophene and quinoline rings . This planarity and the presence of the nitrogen atom in the quinoline ring can contribute to their biological activity .Chemical Reactions Analysis
Thienoquinoline derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of electron-rich aromatic rings .Physical And Chemical Properties Analysis
Thienoquinoline derivatives are typically crystalline solids with high melting points . They are generally insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives, including thieno[3,2-c]quinoline compounds, play a significant role in the development of organic semiconductors. These materials are crucial for creating more flexible and lightweight electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene-mediated molecules are used as corrosion inhibitors to protect metals and alloys from corroding in aggressive environments .
Organic Field-Effect Transistors (OFETs)
Thieno[3,2-c]quinoline derivatives are utilized in the fabrication of OFETs. These transistors are essential components in various electronic devices due to their high performance and stability .
Organic Light-Emitting Diodes (OLEDs)
The advancement of OLED technology benefits from the properties of thieno[3,2-c]quinoline-based compounds. OLEDs are used in display and lighting technologies for their efficiency and quality of light .
Pharmacological Properties
Research has shown that thieno[3,2-c]quinoline-based compounds possess rich biological activities and excellent pharmacological properties. They are explored for potential therapeutic applications .
RET Inhibitors
Thieno[3,2-c]quinolines have been proposed as potential RET inhibitors in cancer research. These compounds are synthesized through specific strategies and evaluated for their efficacy in inhibiting cancer cell growth .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c1-16-8-9-18(14-17(16)2)24-22-15-28-23-7-5-4-6-21(23)25(22)32-26(24)27(30)29-19-10-12-20(31-3)13-11-19/h4-15H,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSJXAYDDIALJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C=NC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

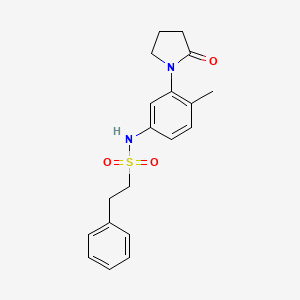
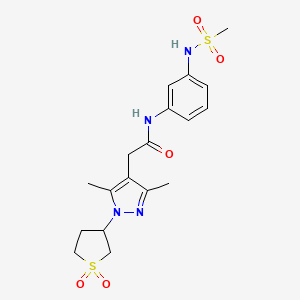
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989540.png)
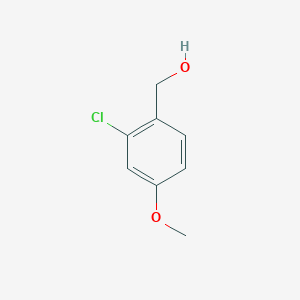
![Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)
![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)
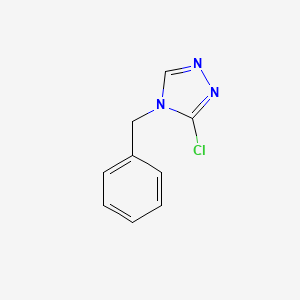
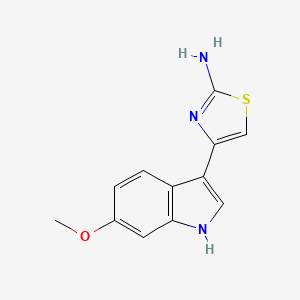

![7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2989553.png)
![7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2989554.png)
![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)
![Tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2989558.png)